molecular formula C9H14N2O3 B7940922 Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B7940922
M. Wt: 198.22 g/mol
InChI Key: DYUVTQRNNFOBRJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl bromoacetate with 4-hydroxy-3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The hydroxy group and the pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the compound’s activity. The exact pathways and targets would vary based on the specific biological context.

Comparison with Similar Compounds

Ethyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:

    4-hydroxy-3,5-dimethyl-1H-pyrazole: Lacks the ethyl ester group, making it less versatile in certain synthetic applications.

    Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate: Lacks the methyl groups at positions 3 and 5, which can influence its reactivity and biological activity.

    Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: Lacks the hydroxy group, affecting its hydrogen bonding capabilities and potential interactions in biological systems.

The presence of both the hydroxy group and the ethyl ester group in this compound makes it a unique and valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(4-hydroxy-3,5-dimethylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-14-8(12)5-11-7(3)9(13)6(2)10-11/h13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUVTQRNNFOBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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